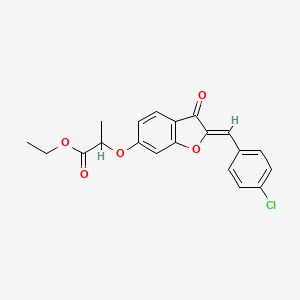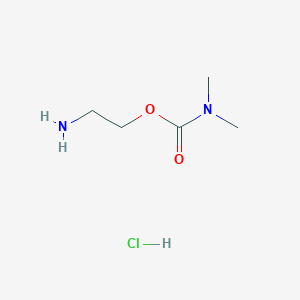
2-aminoethyl N,N-dimethylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminoethyl N,N-dimethylcarbamate hydrochloride is an organic compound with the chemical formula C5H13ClN2O2 . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2-aminoethyl N,N-dimethylcarbamate hydrochloride can be represented by the SMILES notation: CN©C(=O)OCCN.Cl . The molecular weight of this compound is 168.62 .Physical And Chemical Properties Analysis
2-aminoethyl N,N-dimethylcarbamate hydrochloride is a powder that is stored at room temperature . The compound has a molecular weight of 168.62 .Aplicaciones Científicas De Investigación
Antioxidant Properties and Reactivity
Aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound found in human plasma, urine, mammalian brain, and many common vegetables, has been the focus of numerous studies. Its antioxidant properties and reactivity against oxygen and nitrogen reactive species have been extensively examined. This compound demonstrates a significant ability to interact with reactive oxygen and nitrogen species, exhibiting antioxidant activity comparable to Vitamin E and surpassing other hydrophilic antioxidants like trolox and N-acetylcysteine (Macone et al., 2011).
Pharmacological Profiles and GABA Uptake Inhibition
The pharmacological profile of selective γ‐aminobutyric acid (GABA) uptake inhibitors like Tiagabine has been thoroughly reviewed, highlighting its potent and specific inhibitory effects on GABA uptake. This leads to increased GABAergic mediated inhibition in the brain, offering potential utility in treating chronic seizure disorders such as generalized clonic‐tonic epilepsy (GTCS), photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy (Suzdak & Jansen, 1995).
N-Acetylcysteine in Psychiatry
N-Acetylcysteine (NAC) has been identified as a beneficial agent in treating psychiatric disorders. Its effects extend beyond being a precursor to the antioxidant glutathione, modulating pathways that are glutamatergic, neurotropic, and inflammatory. The therapeutic potential of NAC in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder has shown promising results, offering an alternative to current pharmacological therapies in psychiatry (Dean, Giorlando, & Berk, 2011).
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) serves as a valuable alternative for separating polar, weakly acidic, or basic samples. The separation mode can be characterized as normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents like acetonitrile. HILIC has been increasingly popular, especially due to its compatibility with mass spectrometry and its ability to enhance ionization in electrospray ion sources. It's been successfully used for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds (Jandera, 2011).
Thiolated Polymeric Hydrogels in Tissue Engineering
Thiolated polymers and the fabrication of their hydrogel matrices have been extensively researched for their applications in tissue engineering. The synthesis mechanisms and fabrication processes have been detailed with suitable schematic representations. Thiolated polymers, such as collagen, gelatin, hyaluronic acid, and heparin, have shown biocompatibility and cellular mimicking properties, supporting the proliferation and differentiation of various cell types. This makes them highly efficient for creating hydrogel scaffolds used in tissue-engineered applications (Gajendiran, Rhee, & Kim, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-aminoethyl N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)5(8)9-4-3-6;/h3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBJQGTJDLGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminoethyl N,N-dimethylcarbamate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478225.png)
![(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2478226.png)
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2478229.png)
![N-(3-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2478230.png)
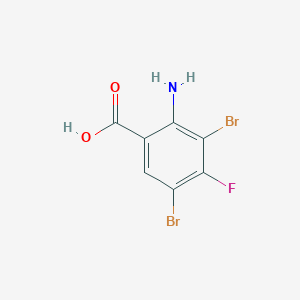
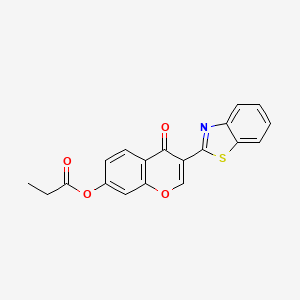
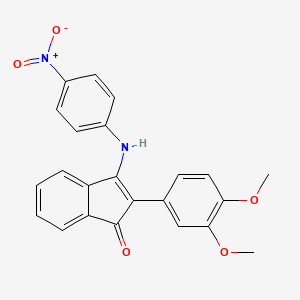
![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)
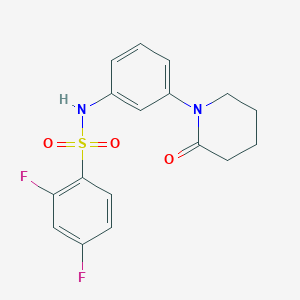
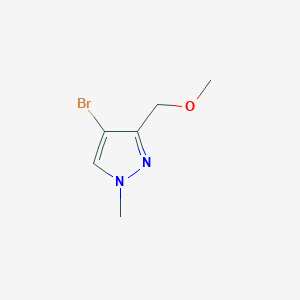
![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)

